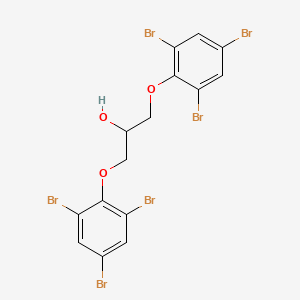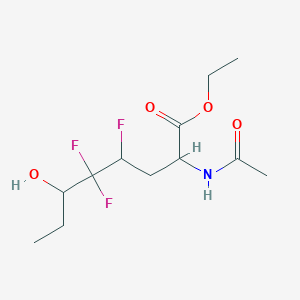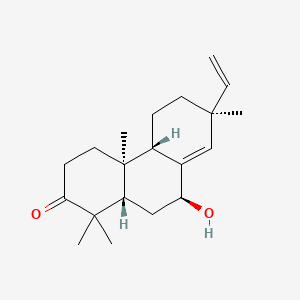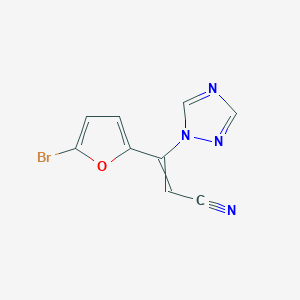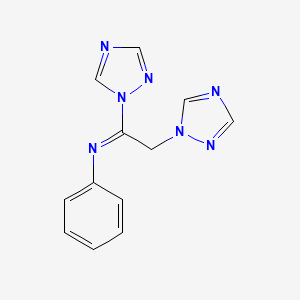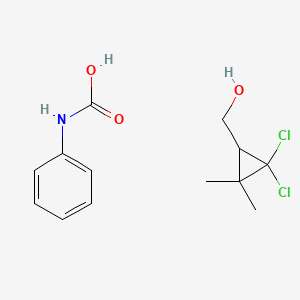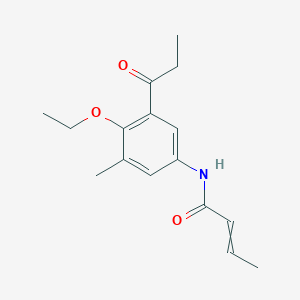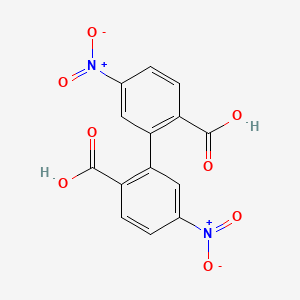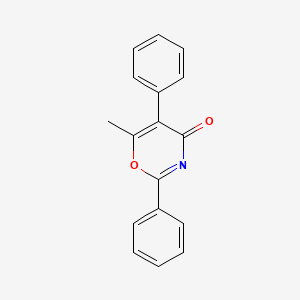
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the target compound in good quantities. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing safer reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds with various functional groups.
科学的研究の応用
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
作用機序
The mechanism of action of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: These analogs have been studied for their antimicrobial and anticancer properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with distinct substituents and applications.
Uniqueness: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one stands out due to its specific methyl and diphenyl substituents, which confer unique chemical and biological properties. Its potential as a versatile intermediate in synthetic chemistry and its promising biological activities make it a compound of significant interest.
特性
CAS番号 |
90062-23-0 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
6-methyl-2,5-diphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)16(19)18-17(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
MAFFZEJEVCBNTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
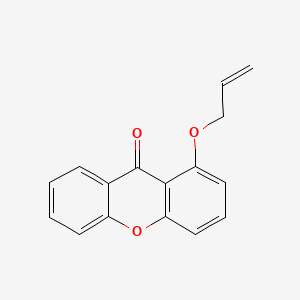
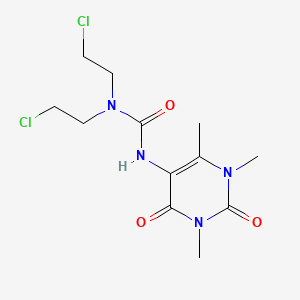
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
